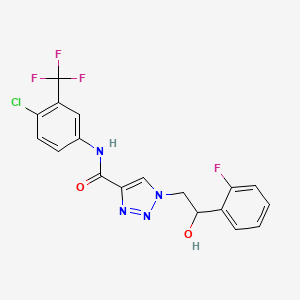

N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The carboxamide is linked to a 4-chloro-3-(trifluoromethyl)phenyl ring, while the triazole’s 1-position is substituted with a 2-(2-fluorophenyl)-2-hydroxyethyl moiety. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the hydroxyethyl group may improve solubility.

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF4N4O2/c19-13-6-5-10(7-12(13)18(21,22)23)24-17(29)15-8-27(26-25-15)9-16(28)11-3-1-2-4-14(11)20/h1-8,16,28H,9H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFIGUOFPZBCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl and chloro substituents enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClF3N4O2 |

| Molecular Weight | 396.77 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various bacterial strains. For instance, studies have reported that triazoles can inhibit the growth of Escherichia coli and Staphylococcus aureus .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. A related study demonstrated that certain triazole derivatives exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range. The structure-activity relationship suggests that modifications to the triazole ring can enhance antifungal efficacy .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been evaluated through various assays. In vitro studies indicate that triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide may possess therapeutic potential in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, a series of triazole derivatives were synthesized and tested against various pathogens. The compound demonstrated an EC50 value of 0.5 mg/L against Candida albicans, indicating significant antifungal activity .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on triazole derivatives to identify key structural features responsible for biological activity. It was found that the incorporation of electron-withdrawing groups (like trifluoromethyl) significantly increased antimicrobial potency compared to their non-substituted counterparts .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The triazole ring has been associated with antifungal and antibacterial activities. Research indicates that compounds containing the triazole core exhibit potent effects against various pathogens, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Triazole-containing compounds have gained attention for their anticancer potential. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that modifications to the triazole structure can enhance its efficacy against specific cancer types, such as breast cancer and leukemia. For instance, derivatives with fluorinated phenyl groups have demonstrated improved potency in cell line studies .

Anti-inflammatory Effects

There is emerging evidence that compounds featuring the triazole structure can exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. Research is ongoing to elucidate its mechanism of action in modulating inflammatory responses .

Case Studies

Here are some notable case studies demonstrating the applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

A comparative analysis of structurally related compounds reveals key differences in heterocyclic cores, substituents, and functional groups:

Functional Group Impact

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield optimization be achieved?

- Methodology : Utilize a multi-step approach involving:

- Condensation of fluorinated aniline derivatives with isocyanides to form intermediate carboximidoyl chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as described in analogous triazole-carboxamide syntheses .

- Yield optimization via controlled temperature (0–5°C for azide reactions) and stoichiometric adjustments (e.g., 1.2 equivalents of sodium azide to minimize side products) .

Q. How can researchers address low aqueous solubility of this compound in in vitro assays?

- Methodology :

- Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dissolution without cytotoxicity .

- Structural modification: Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 2-hydroxyethyl moiety while preserving bioactivity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- HPLC-MS : Confirm molecular weight (e.g., ~311.31 g/mol for analogous triazole-carboxamides) and detect impurities .

- NMR (¹H/¹³C) : Assign peaks for fluorinated aryl groups (δ 110–125 ppm for ¹⁹F-coupled protons) and triazole protons (δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolve stereochemistry of the 2-hydroxyethyl group, critical for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?

- Methodology :

- Validate assay conditions: Test pH sensitivity (fluorophenyl groups may protonate at <pH 6) and redox stability (triazole rings degrade under strong oxidants) .

- Compare cell lines: Use isogenic models (e.g., HEK293 vs. HepG2) to assess cell-specific metabolism or transporter interference .

- Reproduce studies with standardized compound batches (≥98% purity by HPLC) to exclude batch variability .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

- Methodology :

- Rodent models : Administer via intraperitoneal injection (5–10 mg/kg) and measure plasma half-life using LC-MS/MS. Monitor liver enzymes (ALT/AST) for hepatotoxicity .

- Tissue distribution : Radiolabel the triazole moiety (³H or ¹⁴C) to track accumulation in target organs (e.g., brain for neuroactive compounds) .

- Address species-specific metabolism by comparing murine vs. human liver microsome stability .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodology :

- Molecular docking : Map interactions between the trifluoromethylphenyl group and hydrophobic pockets of target proteins (e.g., kinases) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values to predict bioactivity .

- ADMET prediction : Use SwissADME to prioritize derivatives with optimal logP (2–3) and low CYP450 inhibition .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show no efficacy?

- Hypothesis Testing :

- Strain variability : Test against standardized fungal strains (e.g., ATCC Candida albicans) with controlled inoculum sizes (1×10⁵ CFU/mL) .

- Biofilm vs. planktonic assays : Biofilms may reduce compound penetration; use calcofluor-white staining to quantify biofilm disruption .

- Check for efflux pump overexpression : Co-administer with efflux inhibitors (e.g., verapamil) to assess resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.